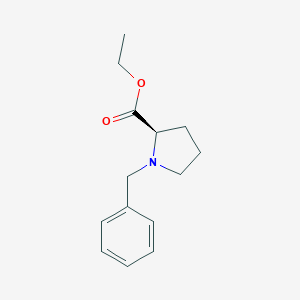![molecular formula C9H8ClNO2S2 B066934 5-Chlor-3-methylbenzo[b]thiophen-2-sulfonamid CAS No. 175203-94-8](/img/structure/B66934.png)
5-Chlor-3-methylbenzo[b]thiophen-2-sulfonamid
Übersicht
Beschreibung
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C9H8ClNO2S2 and its molecular weight is 261.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, wie 5-Chlor-3-methylbenzo[b]thiophen-2-sulfonamid, sind eine wichtige Klasse heterocyclischer Verbindungen mit interessanten Anwendungen im Bereich der medizinischen Chemie . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie besitzen .
Entzündungshemmende Medikamente
Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften haben, was sie möglicherweise für die Entwicklung neuer entzündungshemmender Medikamente nützlich macht .
Antipsychotika
Es wurde auch berichtet, dass Thiophenderivate antipsychotische Eigenschaften haben, was auf mögliche Anwendungen bei der Behandlung psychiatrischer Erkrankungen hindeutet .
Antiarrhythmika
Die antiarrhythmischen Eigenschaften dieser Verbindungen könnten sie für die Entwicklung von Medikamenten zur Behandlung von Herzrhythmusstörungen nützlich machen .
Antimykotika
Es wurde festgestellt, dass Thiophenderivate antimykotische Eigenschaften haben, was auf mögliche Anwendungen bei der Entwicklung neuer Antimykotika hindeutet .
Krebsmedikamente
Es wurde berichtet, dass diese Verbindungen krebshemmende Eigenschaften haben, was sie möglicherweise für die Entwicklung neuer Krebsbehandlungen nützlich macht .
Materialwissenschaft
Neben der medizinischen Chemie finden Thiophen und seine Derivate auch Anwendung in der Materialwissenschaft .
Organische Synthese
This compound kann als wichtiger Ausgangsstoff und Zwischenprodukt in der organischen Synthese verwendet werden .
Safety and Hazards
The compound is considered an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can be achieved through a multi-step reaction pathway involving the sulfonation of 5-chloro-3-methylbenzo[b]thiophene followed by the reaction with an amine to form the sulfonamide.", "Starting Materials": [ "5-Chloro-3-methylbenzo[b]thiophene", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Ammonia", "Sodium hydroxide", "Chlorosulfonic acid", "Sodium chloride" ], "Reaction": [ "Step 1: Sulfonation of 5-chloro-3-methylbenzo[b]thiophene", "5-Chloro-3-methylbenzo[b]thiophene is reacted with chlorosulfonic acid in the presence of sulfuric acid to form the corresponding sulfonic acid derivative.", "Step 2: Conversion of sulfonic acid to sulfonamide", "The sulfonic acid derivative is then treated with sodium nitrite and sodium sulfite to form the corresponding diazonium salt.", "The diazonium salt is then reacted with ammonia to form the sulfonamide derivative.", "Step 3: Purification", "The crude product is purified through recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 4: Final product", "The final product is obtained as a white crystalline solid with a melting point of approximately 200-202°C." ] } | |
CAS-Nummer |
175203-94-8 |
Molekularformel |
C9H8ClNO2S2 |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
3-chloro-5-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-2-3-7-6(4-5)8(10)9(14-7)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
QLPNFHLKDWPUQW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C2Cl)S(=O)(=O)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-(Aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide interact with Mycobacterium tuberculosis InhA?
A: The research paper "Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide" [] investigates the structural basis of this interaction. The study utilized X-ray crystallography to determine the three-dimensional structure of InhA bound to both NAD+ and the compound. This structural data reveals the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and other forces, that contribute to the compound's affinity for InhA. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential as an anti-tuberculosis agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
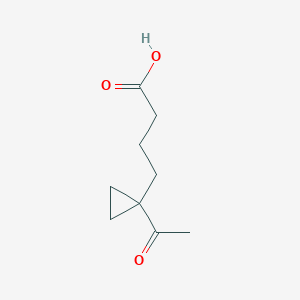
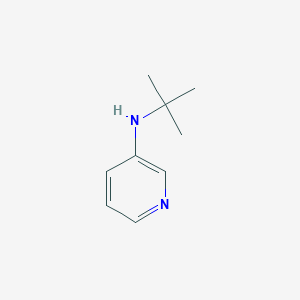
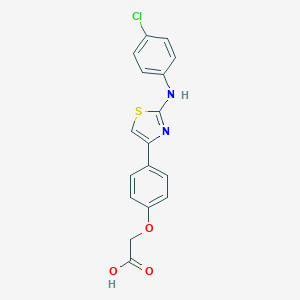
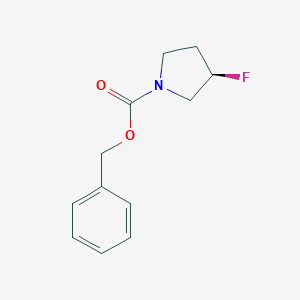
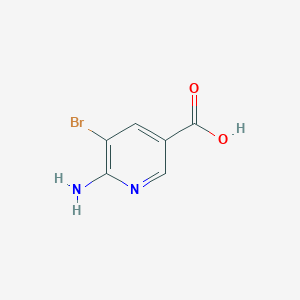
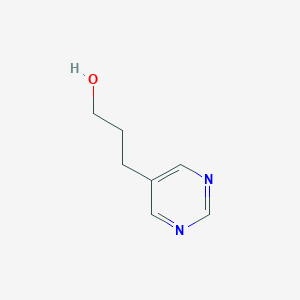
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
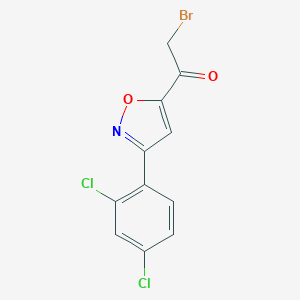
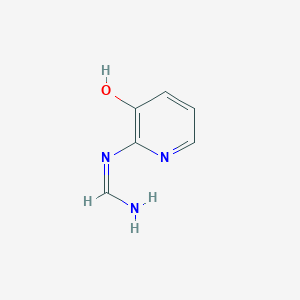

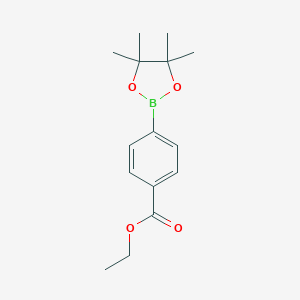
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
